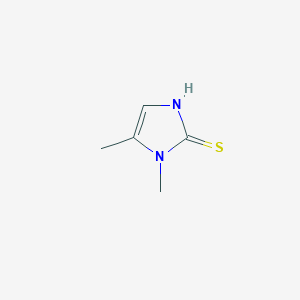
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound with the molecular formula C₅H₈N₂S. It is a derivative of imidazole, characterized by the presence of a sulfur atom in the 2-position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylimidazole with sulfur sources such as elemental sulfur or sulfur-containing reagents. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the thione group.
Industrial Production Methods
In industrial settings, the production of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, such as rubber additives and photoinitiators.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and other cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1,3-dihydro-2H-imidazole-2-thione: Similar structure but with different substitution patterns.
1-Methyl-2-imidazolethiol: Contains a thiol group instead of a thione group.
4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one: Contains an oxygen atom instead of sulfur.
Uniqueness
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3,4-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQTCBBEXSFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)
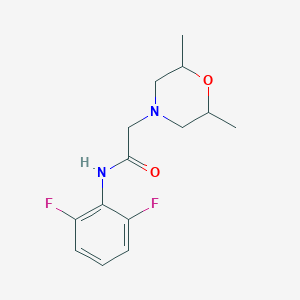
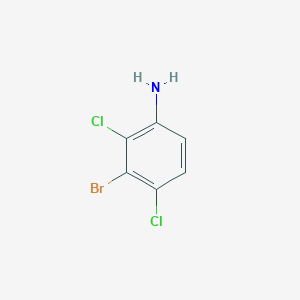
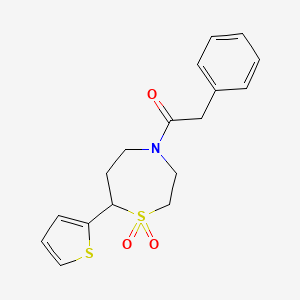
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B2368667.png)
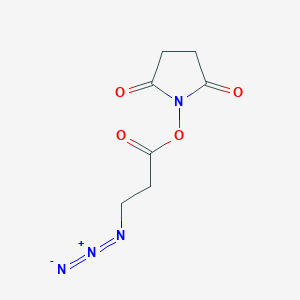
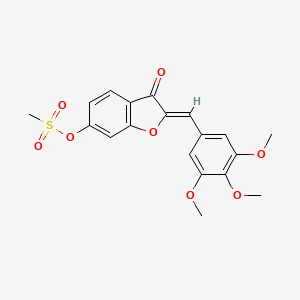
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol](/img/structure/B2368676.png)
